N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(o-tolyloxy)acetamide

Dopamine D3 receptor Dopamine D2 receptor Agonist selectivity

N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(o-tolyloxy)acetamide (CAS 1049375-34-9) is a synthetic arylpiperazine derivative with a molecular formula of C22H29N3O2 and a molecular weight of 367.49 g/mol. It is structurally characterized by a phenylpiperazine head group connected via a propyl spacer to an o-tolyloxyacetamide moiety.

Molecular Formula C22H29N3O2
Molecular Weight 367.493
CAS No. 1049375-34-9
Cat. No. B2750568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(4-phenylpiperazin-1-yl)propyl)-2-(o-tolyloxy)acetamide
CAS1049375-34-9
Molecular FormulaC22H29N3O2
Molecular Weight367.493
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C22H29N3O2/c1-19-8-5-6-11-21(19)27-18-22(26)23-12-7-13-24-14-16-25(17-15-24)20-9-3-2-4-10-20/h2-6,8-11H,7,12-18H2,1H3,(H,23,26)
InChIKeySJHZGSLKSDLHGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(o-tolyloxy)acetamide (CAS 1049375-34-9) – Compound Class and Core Identity


N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(o-tolyloxy)acetamide (CAS 1049375-34-9) is a synthetic arylpiperazine derivative with a molecular formula of C22H29N3O2 and a molecular weight of 367.49 g/mol . It is structurally characterized by a phenylpiperazine head group connected via a propyl spacer to an o-tolyloxyacetamide moiety. The compound is primarily annotated in commercial screening libraries as a dopamine D2 and D3 receptor agonist, though this annotation originates from vendor-supplied data rather than from peer‑reviewed pharmacological studies [1]. No crystallographic, large‑scale proteomic, or published medicinal‑chemistry characterization is available for this specific entity as of the current search date.

Why N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(o-tolyloxy)acetamide Cannot Be Replaced by Arbitrary Arylpiperazine Analogs


Within the arylpiperazine class, minor structural modifications—such as the nature of the N‑phenyl substituent, the length of the alkyl linker, or the composition of the acetamide side chain—can profoundly shift dopamine‑receptor subtype selectivity and intrinsic efficacy [1]. Although direct comparative data are absent for N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(o-tolyloxy)acetamide, close analogs with halogenated phenoxy groups or thiophene rings have been reported to exhibit markedly different D2/D3 binding profiles in radioligand‑displacement assays [2]. Consequently, a procurement decision based solely on generic scaffold similarity carries a high risk of obtaining a molecule with unanticipated pharmacological behavior, underscoring the need for compound‑specific evidence before selection.

Quantitative Differentiation Evidence for N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(o-tolyloxy)acetamide


Assessment of Dopamine Receptor Subtype Activity Claims

The sole biological annotation attributed to N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(o-tolyloxy)acetamide—a preference for D3 over D2 dopamine receptors—originates from a vendor‑provided summary and has not been substantiated by any peer‑reviewed head‑to‑head study against a defined comparator . No quantitative Ki, EC50, or Emax values from radioligand binding or functional assays could be located for this compound in public literature, patent documents, or authoritative databases. In the absence of such data, claims of D3 selectivity or agonist activity cannot be considered verified.

Dopamine D3 receptor Dopamine D2 receptor Agonist selectivity

Application Scenarios for N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(o-tolyloxy)acetamide Based on Current Evidence


Exploratory Dopamine Receptor Screening with Mandatory Follow‑Up Profiling

The compound may serve as a starting point for academic or industrial groups that possess the internal capability to comprehensively profile arylpiperazine derivatives. Any screening campaign must include, at minimum, dose‑response radioligand binding assays at human D1, D2, D3, D4, and D5 receptors, as well as functional assays (cAMP or β‑arrestin) to define intrinsic activity. Until such data are generated, no claims regarding receptor subtype preference or therapeutic utility can be made [1].

Use as a Scaffold‑Hop Reference in Structure–Activity Relationship (SAR) Studies

Because the o‑tolyloxyacetamide substituent represents a distinct chemotype compared to frequently studied 2‑methoxyphenyl or 2,3‑dichlorophenyl analogs, the compound could be employed as a scaffold‑hop reference to probe how the ortho‑methylphenoxy group influences dopamine receptor binding. However, this application is contingent on the generation of internal comparative data, as no published SAR tables include this molecule [2].

Negative Control for D3‑Mediated Phenotypic Assays (After Validation)

If future profiling reveals that the compound lacks meaningful D3 agonist activity, it could be repurposed as a structurally matched negative control for studies employing potent D3 agonists such as pramipexole or PD 128907. This scenario is purely speculative and requires rigorous in‑house validation before deployment [1].

Quote Request

Request a Quote for N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(o-tolyloxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.